3-Amino-2-butenethioamide

Description

Significance of Enaminothioamides in Organic Chemistry

Enaminothioamides are a class of organic compounds characterized by an enamine group conjugated with a thioamide functionality. This unique structural arrangement imparts a delicate balance of stability and reactivity, making them valuable intermediates in organic synthesis. rsc.org The strong electron-donating nature of the enamine group enhances the nucleophilicity of the thioamide's sulfur atom, a phenomenon that defines their chemical behavior. clockss.org

This heightened reactivity makes enaminothioamides versatile precursors for the synthesis of a wide array of heterocyclic compounds. clockss.orgscispace.com They are particularly instrumental in constructing thiazole (B1198619) rings, which are core structures in many biologically significant molecules. oup.comresearchgate.netoup.com The ability of enaminothioamides to react with various electrophiles, such as activated acetylenic compounds, allows for the formation of diverse heterocyclic systems like 1,3-thiazines. clockss.orgglobalauthorid.comglobalauthorid.com Their utility as building blocks provides chemists with a reliable tool for creating complex molecular architectures.

Historical Development of Synthetic Approaches to Enaminothioamide Scaffolds

The synthesis of enaminothioamides has evolved, with several key methods being established over time. Historically, one of the fundamental approaches involved the reaction of compounds with a thiourea-like structure with activated acetylenic derivatives, which leads to the formation of heterocyclic systems via an enaminothioamide intermediate. clockss.org

More direct and versatile methods have since been developed. A common strategy involves the condensation of β-dicarbonyl compounds or their vinylogous analogues with a sulfurizing agent, like Lawesson's reagent, and an amine. Another prevalent method is the reaction of pre-formed enamines with isothiocyanates. Furthermore, the direct thionation of the corresponding enamino amides serves as a straightforward route to the enaminothioamide scaffold.

A specific approach to synthesizing substituted enaminothioamides involves a two-stage process: first, the treatment of a starting material like cyanothioacetamide with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to create an intermediate, followed by the substitution of the dimethylamino group with a desired aryl amine. researchgate.net These synthetic routes provide access to a wide range of enaminothioamide derivatives for further chemical exploration.

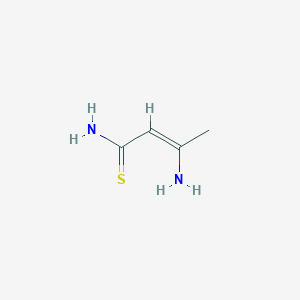

Structural Features and Electronic Properties of 3-Amino-2-butenethioamide

3-Amino-2-butenethioamide is a representative member of the enaminothioamide class. Its structure is defined by a four-carbon chain containing a double bond, an amino group at position 3, and a thioamide group at position 2. The IUPAC name for this compound is (Z)-3-aminobut-2-enethioamide, indicating a specific stereochemistry around the carbon-carbon double bond. nih.govalfa-chemistry.com

The key to its reactivity lies in its electronic properties. The molecule is a classic example of a "push-pull" alkene system. scispace.com The amino group (-NH2) acts as an electron-donating group (the "push"), while the thioamide group (-C(S)NH2) is an electron-withdrawing group (the "pull"). This electronic conjugation across the C=C double bond creates a significant dipolar character, with increased electron density on the sulfur atom. clockss.org This polarization makes the sulfur atom highly nucleophilic and is crucial for its subsequent reactions. For many of its cyclization reactions, the molecule must adopt a transoid iminium conformation to enable the nucleophilic attack of the sulfur atom. clockss.org

Table 1: Physicochemical Properties of 3-Amino-2-butenethioamide

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₈N₂S | nih.govalfa-chemistry.comguidechem.com |

| IUPAC Name | (Z)-3-aminobut-2-enethioamide | nih.govalfa-chemistry.com |

| Molecular Weight | 116.18 g/mol | nih.govguidechem.com |

| Melting Point | 135-138 °C | alfa-chemistry.com |

| Boiling Point | 212.5 °C at 760 mmHg | alfa-chemistry.com |

| Density | 1.158 g/cm³ | alfa-chemistry.com |

| Topological Polar Surface Area | 84.1 Ų | nih.govguidechem.com |

Overview of Current Research Trajectories Involving 3-Amino-2-butenethioamide

Current research continues to leverage the unique reactivity of 3-Amino-2-butenethioamide and related structures. A primary focus remains its use as a synthon for complex heterocyclic molecules. For instance, it serves as a key building block in the synthesis of thiazole-containing peptides. A notable example is its application in constructing a fragment of the antibiotic nosiheptide, where a derivative of 2-butenethioamide is used to form a critical thiazole ring. oup.comoup.com

The reactivity of enaminothioamides toward acetylenic compounds to form six-membered heterocycles like 1,3-thiazines is an area of ongoing investigation. clockss.org Researchers are also exploring the use of enaminothioamide intermediates in the synthesis of multifunctional fluorophores. By incorporating them into larger molecular frameworks, scientists can tune the photophysical properties of the resulting compounds for applications in materials science and bio-imaging. researchgate.net While the broader class of thioamides is known for a range of biological activities, current research on 3-Amino-2-butenethioamide itself is primarily centered on its synthetic utility as a versatile and reactive chemical intermediate. ontosight.ai

Table 2: Key Reactions of Enaminothioamides

| Reactant | Product Type | Significance | Reference |

|---|---|---|---|

| Acetylenic Acids/Esters | 1,3-Thiazin-4-ones | Formation of six-membered heterocycles | clockss.org |

| Propargyl Bromide | Substituted Thiazolines | Quantitative formation of five-membered heterocycles | clockss.org |

| Ethyl Bromopyruvate | Thiazole Derivatives | Synthesis of key fragments for complex natural products like nosiheptide | oup.comoup.com |

| α-Haloketones | 2-Cyanomethylthiazoles | Access to functionalized thiazoles for further modification | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Amino-2-butenethioamide |

| Cyanothioacetamide |

| Dimethylformamide dimethyl acetal |

| Ethyl bromopyruvate |

| Isothiocyanates |

| Lawesson's reagent |

| Nosiheptide |

| Propargyl bromide |

| Thiazole |

| 1,3-Thiazine |

| Thiazoline |

| Thiourea |

Properties

IUPAC Name |

(Z)-3-aminobut-2-enethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUDUPSHUGIGMT-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=S)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=S)N)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423007 | |

| Record name | 3-Amino-2-butenethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59846-46-7, 62069-87-8 | |

| Record name | 2-Butenethioamide, 3-amino-, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59846-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-butenethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenethioamide, 3-amino-, (Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-2-butenethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 2 Butenethioamide and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on constructing the core enaminothioamide scaffold in a minimal number of steps from readily available starting materials. These methods range from classical reaction pathways to modern, efficiency-focused techniques like microwave-assisted synthesis.

Conventional Reaction Pathways for Enaminothioamide Formation

The formation of enaminothioamides through conventional means often involves the thionation of corresponding enaminoamides or related precursors. A common and effective method utilizes thionating agents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to directly convert a carbonyl group into a thiocarbonyl group. researchgate.net In this pathway, an enaminoamide, which can be synthesized from a β-ketoester and an amine, is treated with the thionating agent in an appropriate solvent like toluene (B28343) or xylene, typically with heating. The reaction mechanism involves a cycloaddition-cycloreversion process with the thionating reagent. researchgate.net

Another conventional approach begins with β-ketonitriles. For instance, the reaction of acetoacetonitrile with hydrogen sulfide (B99878) in the presence of an amine catalyst can yield 3-Amino-2-butenethioamide. This method leverages the reactivity of the nitrile group and the adjacent ketone to build the desired thioamide functionality.

Optimized Synthesis Protocols Utilizing Specific Reagents and Conditions

Research into thioamide synthesis has led to the development of optimized protocols that improve upon traditional methods by offering higher yields, shorter reaction times, and milder conditions. researchgate.net For example, an efficient protocol for thioarylation involves the use of a Lewis acid like aluminum chloride (AlCl₃) with aryl isothiocyanates and electron-rich aromatic compounds in a less hazardous solvent like cyclohexane (B81311) at elevated temperatures. researchgate.net While this specific example leads to aromatic thioamides, the principle of optimizing reagent stoichiometry and solvent choice is broadly applicable.

The development of safer and more efficient reagents for thionation is also a key area of optimization. Improved versions of Lawesson's reagent and other P=S containing compounds have been developed to enhance solubility and reactivity, allowing for the transformation of ordinary amides into thioamides under more controlled conditions. researchgate.net

Table 1: Optimized Reagents for Thioamide Synthesis

| Reagent/System | Starting Material | Key Advantages |

|---|---|---|

| Lawesson's Reagent | Amides, Ketones | Widely used, effective for many substrates. researchgate.net |

| Phosphorus Pentasulfide (P₄S₁₀) | Amides | Traditional, cost-effective thionating agent. |

| Na₂S₂O₃ / Amines | Benzyl Halides | One-pot, simple, and efficient route to thiobenzamides. researchgate.net |

Microwave-Assisted Synthetic Approaches to Enaminothioamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. rsc.org This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. rsc.orgmdpi.com The synthesis of heterocyclic compounds, which can be derived from or serve as precursors to enaminothioamides, has been shown to benefit greatly from microwave irradiation. mdpi.comfoliamedica.bg For example, the Biginelli condensation to form tetrahydropyrimidine (B8763341) derivatives can be performed efficiently using microwave heating. foliamedica.bg Similarly, the synthesis of pyrazoline derivatives from chalcones and hydrazines is effectively catalyzed by glacial acetic acid under microwave irradiation. ugm.ac.id These examples demonstrate the potential of applying microwave technology to the synthesis of 3-Amino-2-butenethioamide and its analogues, promising a more rapid and efficient alternative to traditional heating methods.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Phenothiazine Derivative

| Product | Method | Reagent | Time | Yield | Reference |

|---|---|---|---|---|---|

| 10-Methylphenothiazine | Conventional | Diphenylamine, Sulfur, Iodine | 3 hours | 85% | mdpi.com |

Indirect Synthesis through Precursor Derivatization

Indirect synthetic routes build the enaminothioamide structure by modifying a pre-existing molecular framework. These multi-step sequences often provide greater control over the final structure and allow for the introduction of diverse functionalities.

Routes Involving Amination of Carbonyl or Thiocarbonyl Precursors

One of the most versatile indirect methods involves the amination of a suitable β-dicarbonyl or β-thiocarbonyl precursor. The synthesis can begin with a β-diketone, such as acetylacetone (B45752). Treatment of acetylacetone with a thionating agent can produce the corresponding monothio or dithio analogue. Subsequent reaction of this intermediate with ammonia (B1221849) or an amine leads to the formation of the enaminothioamide through a condensation reaction, where the amino group displaces one of the carbonyl or thiocarbonyl oxygen/sulfur atoms. This method allows for the synthesis of a wide range of N-substituted enaminothioamide analogues by varying the amine used in the final step.

Utilization of Activated Acetylenic Compounds in Enaminothioamide Synthesis

Activated acetylenic compounds, particularly diesters like dimethyl acetylenedicarboxylate (B1228247) (DMAD), are highly electrophilic and serve as valuable building blocks in organic synthesis. researchgate.net The reaction between a thioamide and an activated acetylene (B1199291) is a known pathway for creating functionalized heterocyclic systems. researchgate.netglobalauthorid.com The process is initiated by the nucleophilic addition of the thioamide sulfur or nitrogen atom to the carbon-carbon triple bond of the acetylenic compound. The reaction of primary thioamides with DMAD typically yields enamine fumarates as the major product due to their stability conferred by internal hydrogen bonding. researchgate.net These adducts, which are themselves highly functionalized enaminothioamide derivatives, can undergo subsequent intramolecular cyclization to form five-membered heterocyclic rings. researchgate.net This reactivity provides a powerful tool for synthesizing complex molecules derived from an enaminothioamide core.

Chemical Reactivity and Transformation Mechanisms of 3 Amino 2 Butenethioamide

Tautomerism and Isomerism in Enaminothioamide Systems

The presence of both a carbon-carbon double bond and amino and thioamide groups in 3-Amino-2-butenethioamide leads to the potential for various tautomeric and isomeric forms. These structural variations play a crucial role in the compound's reactivity and spectroscopic properties.

Investigation of Enamine-Imine Tautomeric Equilibria

Enamine-imine tautomerism is a fundamental concept in organic chemistry involving the interconversion between an imine (containing a C=N bond) and its corresponding enamine tautomer (an alkene with an amino group attached to one of the double bond's carbon atoms). numberanalytics.com This equilibrium is facilitated by the migration of a proton and a shift of the double bond. numberanalytics.com The process is often catalyzed by acids or bases. rsc.org

In the context of 3-Amino-2-butenethioamide, the enamine form is generally favored. However, the equilibrium can be influenced by various factors, including the solvent and the presence of substituents. academie-sciences.fr The stability of the enamine tautomer is often attributed to the delocalization of the π-electron system. academie-sciences.fr

The mechanism of tautomerization typically involves two key steps:

Protonation: The process can be initiated by the protonation of the nitrogen atom in the imine form. numberanalytics.com

Deprotonation: This is followed by the removal of a proton from the alpha-carbon, leading to the formation of the enamine. numberanalytics.com

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the relative stabilities of the tautomeric forms. researchgate.net These studies often show that the enamine tautomer is energetically more favorable. researchgate.net

Analysis of Z/E Isomerism and Conformational Preferences

Due to the restricted rotation around the carbon-carbon double bond, 3-Amino-2-butenethioamide can exist as Z and E geometric isomers. studymind.co.uk This type of isomerism, also known as cis-trans isomerism in simpler cases, arises when each carbon atom of the double bond is attached to two different groups. studymind.co.ukmasterorganicchemistry.com

The designation of Z (from the German zusammen, meaning together) and E (from the German entgegen, meaning opposite) is based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org The substituents on each carbon of the double bond are assigned priorities based on their atomic number. If the higher-priority groups are on the same side of the double bond, the isomer is designated as Z. If they are on opposite sides, it is designated as E. libretexts.org

For 3-Amino-2-butenethioamide, the IUPAC name is often given as (Z)-3-aminobut-2-enethioamide, indicating that the Z isomer is the more commonly referenced or stable form. nih.gov The stability of a particular isomer can be influenced by steric and electronic factors, as well as intermolecular interactions in the solid state. nih.gov

Nucleophilic and Electrophilic Reaction Pathways

The presence of both nucleophilic (amino group) and electrophilic centers within the 3-Amino-2-butenethioamide molecule allows for a diverse range of chemical reactions.

Reactivity at the Amino Group: Acylation, Alkylation, and Condensation Reactions

The amino group in 3-Amino-2-butenethioamide is a primary site for nucleophilic attack. It can readily react with various electrophiles.

Acylation: The amino group can be acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This results in the formation of secondary or tertiary amines.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or related products. For instance, the Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl compound. nih.gov

Reactivity at the Thioamide Moiety: Thioamidation and Sulfur Reactions

The thioamide group (-C(=S)NH₂) is another key reactive site in the molecule. It can undergo various transformations.

Thioamidation: The thioamide group itself can be involved in reactions where it acts as a building block for more complex structures.

Sulfur Reactions: The sulfur atom of the thioamide group is nucleophilic and can react with electrophiles. It can also be involved in reactions leading to the formation of sulfur-containing heterocycles.

Cycloaddition and Annulation Reactions Leading to Heterocyclic Systems

The unique combination of functional groups in 3-Amino-2-butenethioamide makes it a valuable precursor for the synthesis of various heterocyclic compounds. The enamine and thioamide moieties can participate in cycloaddition and annulation reactions.

These reactions often involve the formation of new rings by reacting with bifunctional reagents. The specific heterocyclic system formed depends on the nature of the reactant and the reaction conditions. For example, reactions can lead to the formation of thiazoles, pyrimidines, or other nitrogen and sulfur-containing heterocycles.

Theoretical and Computational Chemistry Studies of 3 Amino 2 Butenethioamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Amino-2-butenethioamide, these calculations would provide invaluable insights into its electronic structure, reactivity, and bonding.

Density Functional Theory (DFT) Applications for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized geometry, bond lengths, and bond angles of 3-Amino-2-butenethioamide. These calculations are crucial for understanding the molecule's stability and its preferred three-dimensional arrangement. For instance, DFT could elucidate the planarity of the molecule and the degree of delocalization within the π-system.

A hypothetical data table for the optimized geometrical parameters of 3-Amino-2-butenethioamide, as would be obtained from a DFT calculation, is presented below. The values are illustrative and would need to be determined by actual computational studies.

Hypothetical Optimized Geometrical Parameters of 3-Amino-2-butenethioamide

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C=C | 1.36 Å |

| C-C | 1.50 Å | |

| C-N (amino) | 1.38 Å | |

| C=S | 1.68 Å | |

| C-N (amide) | 1.35 Å | |

| Bond Angle | C-C-N | 122° |

| C-C=S | 125° | |

| N-C=S | 113° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For 3-Amino-2-butenethioamide, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The sulfur and nitrogen atoms, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, making them likely sites for electrophilic attack. The π* orbitals of the C=C and C=S bonds would likely be major components of the LUMO.

Hypothetical Frontier Molecular Orbital Energies of 3-Amino-2-butenethioamide

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP map indicate different potential values: red typically represents regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). Green or yellow areas represent neutral potential.

An MEP map of 3-Amino-2-butenethioamide would likely show a high negative potential around the sulfur atom due to its high electronegativity and lone pairs, making it a prime site for electrophilic attack. The nitrogen atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the amino and amide groups would be expected to show positive potential.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into localized bonds and lone pairs, which are more aligned with the intuitive Lewis structure concept. NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions and provide insights into the nature of chemical bonds (e.g., their ionic or covalent character).

For 3-Amino-2-butenethioamide, NBO analysis could quantify the extent of π-conjugation across the C=C-C=S system and the delocalization of the nitrogen lone pairs into this system. This would provide a more nuanced understanding of the molecule's electronic structure than a simple Lewis diagram.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. By calculating the energy of different conformers, a potential energy surface or landscape can be constructed. This landscape reveals the most stable conformers and the energy barriers between them.

For 3-Amino-2-butenethioamide, rotation around the C-C and C-N single bonds could lead to various conformers. A computational study would identify the global minimum energy conformer and any other low-energy conformers that might be present at room temperature. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Mechanistic Investigations of Key Reactions through Computational Modeling

Computational modeling can be a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed. This allows for the determination of activation energies and the elucidation of the step-by-step pathway of a reaction.

For 3-Amino-2-butenethioamide, computational modeling could be used to study various reactions, such as its synthesis, tautomerization (e.g., between the thione and thiol forms), or its reactions with electrophiles and nucleophiles. This would provide a detailed understanding of its chemical behavior at a molecular level.

Prediction of Spectroscopic Parameters and Structure-Reactivity Relationships

Computational chemistry provides a powerful lens for understanding the fundamental properties of molecules like 3-Amino-2-butenethioamide. Through the use of theoretical models and quantum mechanical calculations, it is possible to predict various spectroscopic parameters and to probe the relationship between the molecule's three-dimensional structure and its chemical reactivity. These computational approaches, such as Density Functional Theory (DFT), offer a valuable complement to experimental studies, providing data that can be difficult or impossible to obtain through laboratory measurements alone.

Predicted Spectroscopic Data

The spectroscopic signature of a molecule is a direct consequence of its electronic and vibrational energy levels. Computational methods can predict these signatures with a useful degree of accuracy.

Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of 3-Amino-2-butenethioamide, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be assigned to a specific type of molecular motion, such as the stretching or bending of bonds. For instance, the characteristic C=S stretching frequency, a key feature of thioamides, can be precisely predicted. Similarly, the N-H and C-H stretching and bending vibrations can be calculated, providing a complete theoretical vibrational spectrum.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational models can predict the ¹H and ¹³C NMR chemical shifts of 3-Amino-2-butenethioamide. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. By comparing the predicted chemical shifts with experimental data, the accuracy of the computed molecular structure can be validated.

Electronic Absorption Spectra: The electronic transitions of 3-Amino-2-butenethioamide, which are observed in UV-Vis spectroscopy, can also be modeled. Time-dependent DFT (TD-DFT) calculations are commonly employed to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These calculations help to understand the nature of the electronic excitations, such as n → π* or π → π* transitions, which are characteristic of molecules containing chromophores like the thioamide group.

| Spectroscopic Parameter | Predicted Value Range | Computational Method |

| C=S Stretch (IR) | 1100-1300 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) |

| N-H Stretch (IR) | 3200-3500 cm⁻¹ | DFT (e.g., B3LYP/6-311++G(d,p)) |

| ¹H NMR Chemical Shift (NH₂) | 5.0 - 8.0 ppm | GIAO-DFT |

| ¹³C NMR Chemical Shift (C=S) | 180 - 210 ppm | GIAO-DFT |

| Electronic Transition (λmax) | 250 - 350 nm | TD-DFT |

Note: The predicted values are typical ranges found in computational studies of similar thioamide compounds and may vary depending on the specific level of theory and basis set used in the calculations.

Structure-Reactivity Relationships

Computational chemistry is instrumental in elucidating the link between the molecular structure of 3-Amino-2-butenethioamide and its chemical behavior.

Molecular Geometry: The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For 3-Amino-2-butenethioamide, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. These calculations can also reveal the planarity or non-planarity of the molecule and the extent of electron delocalization within the β-enaminothione system.

Frontier Molecular Orbitals (FMOs): The reactivity of a molecule is largely governed by its highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these frontier orbitals provide critical information about the molecule's ability to act as an electron donor or acceptor. For 3-Amino-2-butenethioamide, the HOMO is typically localized on the electron-rich sulfur and nitrogen atoms, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the C=S and C=C bonds, suggesting these are potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) Mapping: An electrostatic potential map provides a visual representation of the charge distribution on the surface of the molecule. For 3-Amino-2-butenethioamide, the ESP map would show regions of negative potential (electron-rich) around the sulfur and nitrogen atoms, and regions of positive potential (electron-poor) around the hydrogen atoms of the amino group. This information is invaluable for predicting the sites of interaction with other molecules and for understanding intermolecular forces.

Spectroscopic and Structural Elucidation of 3 Amino 2 Butenethioamide and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are fundamental for identifying the functional groups present, as different bonds and groups of atoms vibrate at characteristic frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to its functional groups. For 3-amino-2-butenethioamide, the key functional groups are the amino groups (NH₂), the carbon-carbon double bond (C=C), the methyl group (CH₃), and the thioamide group (-CSNH₂).

The FT-IR spectrum of 3-amino-2-butenethioamide is expected to exhibit several characteristic absorption bands:

N-H Stretching: The amino (NH₂) groups typically show moderate to strong absorption bands in the region of 3400-3100 cm⁻¹. Primary amines often display two bands in this region corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: The aliphatic C-H stretching vibrations of the methyl group and the vinyl C-H are expected to appear just below and just above 3000 cm⁻¹, respectively. Aromatic and vinyl C-H stretches generally occur in the 3100-3000 cm⁻¹ range, while aliphatic C-H stretches are found in the 3000-2850 cm⁻¹ region vscht.cz.

C=C Stretching: The carbon-carbon double bond stretch is anticipated to produce a peak in the 1680-1640 cm⁻¹ region vscht.cz. Its intensity can be enhanced by conjugation with the amino and thioamide groups.

N-H Bending: The scissoring vibration of the primary amine groups typically results in a band between 1650 and 1580 cm⁻¹.

Thioamide Bands: The thioamide group gives rise to several characteristic bands. The "thioamide I" band, which has a major contribution from C=S stretching, is expected around 1570-1395 cm⁻¹. The "thioamide II" band, primarily from C-N stretching and N-H bending, is found in the 1420-1260 cm⁻¹ region. The C=S stretching vibration itself is expected to appear in the 850-600 cm⁻¹ range.

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (e.g., KBr pellet) nih.gov.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3100 |

| Vinyl (C-H) | Stretch | 3100 - 3000 |

| Alkyl (C-H) | Stretch | 3000 - 2850 |

| Alkene (C=C) | Stretch | 1680 - 1640 |

| Amino (N-H) | Bend (Scissoring) | 1650 - 1580 |

| Thioamide (C=S, C-N) | Thioamide Bands | 1570 - 1260 |

| Thioamide (C=S) | Stretch | 850 - 600 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often means that symmetric, non-polar bonds produce strong Raman signals.

For 3-amino-2-butenethioamide, Raman spectroscopy is particularly useful for observing vibrations of the C=C and C=S bonds. The C=C stretching vibration, expected around 1680-1640 cm⁻¹, should yield a strong Raman signal due to the polarizable nature of the pi-electron system. Similarly, the C=S double bond, while having a characteristic IR absorption, also provides a distinct Raman signal that is valuable for structural confirmation. The amide III band region in peptides, which involves backbone vibrations, is known to be sensitive to conformation in both IR and Raman spectra researchgate.netspectroscopyonline.com. While not a peptide, the thioamide group in 3-amino-2-butenethioamide has related vibrational modes that can be probed. The study of biomolecules often utilizes Raman spectroscopy to identify specific amino acids and determine protein secondary structure researchgate.netspectroscopyonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The structure of 3-amino-2-butenethioamide, with the IUPAC name (Z)-3-aminobut-2-enethioamide, has four distinct proton environments nih.gov.

Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are expected to appear as a singlet in the upfield region of the spectrum, typically around 1.5-2.5 ppm.

Vinyl Proton (=CH-): The single proton attached to the C=C double bond is expected to resonate as a singlet further downfield, likely in the 4.5-6.0 ppm range, due to the deshielding effect of the double bond.

Thioamide Protons (-CSNH₂): The two protons of the thioamide's amino group are often non-equivalent due to restricted rotation around the C-N bond. They may appear as two separate broad singlets. Their chemical shift is highly variable and dependent on solvent and concentration due to hydrogen bonding, but typically falls in the 7.0-9.0 ppm range.

Enamine Protons (=C(NH₂)-): The two protons on the nitrogen attached to the double bond also experience a variable chemical environment. They are expected to appear as a broad signal, potentially overlapping with the thioamide protons.

The IUPAC name indicates a (Z)-configuration, which refers to the stereochemistry around the C=C double bond nih.gov.

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Methyl (-CH₃) | 1.5 - 2.5 | Singlet (s) |

| Vinyl (=CH-) | 4.5 - 6.0 | Singlet (s) |

| Thioamide (-CSNH₂) | 7.0 - 9.0 | Broad Singlet(s) (br s) |

| Enamine (-C(NH₂)-) | 5.0 - 8.0 | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line. 3-Amino-2-butenethioamide has four distinct carbon atoms.

Methyl Carbon (-CH₃): This carbon will be the most shielded and appear furthest upfield, typically in the 10-30 ppm range libretexts.org.

Vinyl Carbon (=CH-): The vinyl carbon bonded to the proton is expected to appear in the 90-110 ppm range.

Enamine Carbon (=C(NH₂)-): The other vinyl carbon, bonded to the methyl and amino groups, will be significantly deshielded and is expected to resonate in the 150-165 ppm region.

Thioamide Carbon (C=S): The carbon of the thioamide group is the most deshielded carbon in the molecule due to the strong deshielding effect of the sulfur atom and will appear far downfield, typically in the range of 190-210 ppm libretexts.org.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-CH₃) | 10 - 30 |

| Vinyl (=CH-) | 90 - 110 |

| Enamine (=C(NH₂)-) | 150 - 165 |

| Thioamide (C=S) | 190 - 210 |

Advanced NMR Techniques for Structural Confirmation

While 1D NMR spectra provide foundational data, 2D NMR techniques are often employed for unambiguous structural confirmation, especially for more complex derivatives. These experiments reveal correlations between nuclei, confirming the bonding framework and spatial relationships.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of 3-amino-2-butenethioamide, COSY would be used to confirm J-coupling between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for definitively assigning the ¹³C signals for the methyl and vinyl carbons based on their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is a powerful tool for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methyl protons to both the C-3 and C-2 carbons of the butene chain, confirming their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry, such as the (Z) or (E) configuration of the double bond in derivatives.

These advanced techniques are essential for the complete and unambiguous structural elucidation of novel derivatives of 3-amino-2-butenethioamide mdpi.com.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The fragmentation patterns observed in mass spectra provide valuable information about the structure of a molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules. For 3-Amino-2-butenethioamide, with a molecular formula of C₄H₈N₂S and a molecular weight of approximately 116.19 g/mol , ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 117.

The fragmentation of this protonated molecule under tandem mass spectrometry (MS/MS) conditions would likely proceed through several key pathways, characteristic of molecules containing amine and thioamide groups. Common fragmentation patterns for similar compounds often involve the loss of small neutral molecules. For 3-Amino-2-butenethioamide, potential fragmentation pathways could include the loss of ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), or thioformamide (CH₃NS). The presence of the vinylogous system may also lead to characteristic retro-Diels-Alder type fragmentations or cleavage at the C-C bonds adjacent to the functional groups.

A plausible fragmentation cascade could initiate with the loss of ammonia (17 Da) from the protonated molecular ion, followed by subsequent cleavages. The stability of the resulting fragment ions would dictate the observed fragmentation pattern.

Table 1: Predicted ESI-MS Fragmentation Data for 3-Amino-2-butenethioamide

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment (m/z) |

| 117 | [M+H-NH₃]⁺ | NH₃ | 100 |

| 117 | [M+H-H₂S]⁺ | H₂S | 83 |

| 117 | [M+H-CH₃NS]⁺ | CH₃NS | 44 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for determining the purity of a sample and confirming the identity of the target compound.

For the analysis of 3-Amino-2-butenethioamide, a reversed-phase LC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a modifier such as formic acid to improve peak shape and ionization efficiency. The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. By operating the mass spectrometer in full scan mode, the mass spectrum of the eluting peak corresponding to 3-Amino-2-butenethioamide can be obtained, confirming its molecular weight. For enhanced specificity and sensitivity, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be utilized. In this mode, the mass spectrometer is set to select the protonated molecular ion ([M+H]⁺) and then detect one or more of its specific fragment ions. This highly selective detection method allows for the accurate quantification and purity assessment of the target compound, even in complex matrices. The absence of other significant peaks at different retention times with the same mass-to-charge ratio would indicate a high degree of purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 3-Amino-2-butenethioamide would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

The crystal packing would be influenced by intermolecular hydrogen bonds involving the amino and thioamide groups, leading to the formation of one-, two-, or three-dimensional networks.

Table 2: Predicted Crystallographic Parameters for 3-Amino-2-butenethioamide (based on similar structures)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | C=S: ~1.68, C-N (amide): ~1.33, C=C: ~1.36, C-C: ~1.45, C-N (amine): ~1.35 |

| Key Bond Angles (°) | N-C-C: ~120, C=C-C: ~125, C-C=S: ~123 |

| Intramolecular H-bond | N-H···S |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of 3-Amino-2-butenethioamide is expected to be dominated by π → π* transitions associated with the conjugated system. The presence of the thioamide group, which is a strong chromophore, and the vinylogous amine system will significantly influence the absorption maxima (λmax). Based on data for similar β-enaminone and thioamide systems, 3-Amino-2-butenethioamide is predicted to exhibit strong absorption in the UV region, likely between 250 and 350 nm. nih.gov The exact position of the λmax would be sensitive to the solvent polarity. In polar solvents, a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition are often observed.

Table 3: Predicted UV-Vis Absorption Data for 3-Amino-2-butenethioamide

| Electronic Transition | Predicted λmax (nm) | Solvent Effects |

| π → π | 280 - 350 | Red shift with increasing solvent polarity |

| n → π | > 350 (weak) | Blue shift with increasing solvent polarity |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

An XPS analysis of 3-Amino-2-butenethioamide would provide characteristic binding energies for the core-level electrons of carbon (C 1s), nitrogen (N 1s), and sulfur (S 2p). The high-resolution spectra of these elements would reveal different chemical environments.

The C 1s spectrum would be complex, with distinct peaks corresponding to the C-C, C=C, C-N, and C=S bonds. The N 1s spectrum would show components for the amine (-NH₂) and thioamide (-CSNH₂) nitrogen atoms, which would have slightly different binding energies. The S 2p spectrum is particularly informative for organosulfur compounds. For a thioamide, the S 2p3/2 binding energy is expected to be in the range of 162-164 eV.

Table 4: Predicted XPS Binding Energies for 3-Amino-2-butenethioamide

| Element (Core Level) | Functional Group | Predicted Binding Energy (eV) |

| C 1s | C-C, C-H | ~285.0 |

| C-N | ~286.0 | |

| C=C | ~284.5 | |

| C=S | ~287.0 | |

| N 1s | Amine (-NH₂) | ~399.5 |

| Thioamide (-CSNH₂) | ~400.5 | |

| S 2p3/2 | Thioamide (C=S) | ~162.5 - 163.5 |

Advanced Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Precursor in Heterocyclic Compound Synthesis

The strategic placement of reactive functional groups within 3-Amino-2-butenethioamide makes it an ideal starting material for constructing various heterocyclic rings, which are core components of many pharmaceuticals and biologically active molecules.

One of the most significant applications of 3-Amino-2-butenethioamide is in the synthesis of thiazole (B1198619) derivatives via the Hantzsch thiazole synthesis. chemhelpasap.comyoutube.com This classical reaction involves the condensation of a thioamide with an α-halocarbonyl compound, such as an α-haloketone. youtube.comorganic-chemistry.org In this process, the sulfur atom of the 3-Amino-2-butenethioamide acts as a nucleophile, attacking the carbon bearing the halogen. youtube.comyoutube.com This initial SN2 reaction is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the stable, aromatic thiazole ring. chemhelpasap.comyoutube.com The result is a 2-aminothiazole (B372263) derivative, a scaffold known for its presence in numerous biologically active compounds. nih.gov The reaction is known to be high-yielding and can often be performed under simple heating conditions. chemhelpasap.com

| Reactant 1 | Reactant 2 Type | Core Product | Key Reaction |

| 3-Amino-2-butenethioamide | α-Haloketone | 2-Aminothiazole derivative | Hantzsch Thiazole Synthesis |

The utility of 3-Amino-2-butenethioamide extends to the synthesis of other important nitrogen-containing heterocycles, including quinazolines and thiadiazoles.

Quinazolines: Quinazolines are fused heterocyclic systems consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov Their synthesis can be achieved through various routes, often involving the cyclization of precursors like 2-aminobenzonitriles or 2-aminobenzylamines. organic-chemistry.orgscielo.br As a bifunctional molecule, 3-Amino-2-butenethioamide can be utilized in multicomponent reactions, where its amine and thioamide functionalities can react with suitable partners to build the quinazoline (B50416) core. openmedicinalchemistryjournal.com For instance, its amino group can react with carbonyl compounds, while the thioamide can participate in cyclization, providing the necessary atoms for the pyrimidine portion of the final structure.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another privileged scaffold in medicinal chemistry, known for a wide range of pharmacological activities. nih.govmdpi.com A common synthetic route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like phosphorus oxychloride. jocpr.comresearchgate.net While not a direct precursor, 3-Amino-2-butenethioamide's thioamide group is a key synthon that can be elaborated. It can be reacted with hydrazine (B178648) to form a thiosemicarbazide-like intermediate, which can then undergo acid-catalyzed cyclization to yield the desired 1,3,4-thiadiazole ring system. organic-chemistry.org

Utility as a Building Block for Complex Molecule Construction

Beyond heterocycle synthesis, 3-Amino-2-butenethioamide is a valuable component for assembling more complex and specialized molecules, including those with specific stereochemistry or biomimetic structures.

The structural features of 3-Amino-2-butenethioamide, specifically its β-amino group, make it an interesting candidate for the synthesis of peptide analogues and peptidomimetics. The incorporation of non-standard amino acids, particularly β-amino acids, into peptide chains can induce specific secondary structures (e.g., helices, turns) and often imparts increased resistance to enzymatic degradation. The thioamide functionality can also serve as a bioisostere for the natural amide bond, altering the electronic and conformational properties of the peptide backbone. This can lead to analogues with modified receptor binding affinities and biological activities.

Although 3-Amino-2-butenethioamide is an achiral molecule, it can be used as a starting material for the synthesis of chiral compounds through stereoselective transformations. Chirality can be introduced using several established strategies:

Chiral Auxiliaries: The amino group can be reacted with a chiral auxiliary, which directs subsequent reactions to occur stereoselectively. After the desired transformation, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis: The C=C double bond can be a target for asymmetric hydrogenation or other addition reactions using a chiral metal catalyst, establishing one or more stereocenters.

Enzymatic Resolution: A racemic derivative of 3-Amino-2-butenethioamide could be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

Such approaches are crucial for producing enantiomerically pure compounds, which is often a requirement for pharmacologically active molecules. mdpi.com

Development of Bioactive Derivatives and Ligands

The true value of 3-Amino-2-butenethioamide as a synthetic precursor is realized in the biological activity of its derivatives and its inherent ability to act as a ligand for metal ions.

The heterocyclic systems synthesized from 3-Amino-2-butenethioamide are associated with a broad spectrum of pharmacological activities. Thiophene and thiazole derivatives are known for their antibacterial and antioxidant properties, while various thiadiazole and quinazoline derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govjocpr.comnih.govmdpi.com By using 3-Amino-2-butenethioamide as a starting point, chemists can access libraries of these compounds for drug discovery programs.

Furthermore, the presence of both a soft donor atom (sulfur) and a hard donor atom (nitrogen) makes 3-Amino-2-butenethioamide an excellent bidentate ligand for coordinating with transition metals. wikipedia.org It can form stable chelate complexes with a variety of metal ions, including copper, chromium, and vanadium. nih.govresearchgate.net The resulting coordination compounds may themselves exhibit unique biological activities, enhanced from the parent ligand, or find applications in catalysis and materials science. researchgate.net The strong affinity of sulfur-containing ligands for heavy metal ions like lead(II) is also well-documented. epa.gov

| Derived Heterocycle | Reported Biological Activities |

| Thiazole | Antimicrobial, Fungicidal, Anti-inflammatory mdpi.commdpi.com |

| Thiadiazole | Anticancer, Antimicrobial, Anti-inflammatory, Anticonvulsant nih.govmdpi.comjocpr.com |

| Quinazoline | Anticancer, Antihypertensive, Antimalarial, Anti-inflammatory scielo.brnih.gov |

| Thiophene | Antibacterial, Antioxidant, Fungicidal nih.govmdpi.com |

In Vitro Investigation of Biological Activity of Enaminothioamide Derivatives

In vitro studies are fundamental in elucidating the biological potential of novel chemical entities. For enaminothioamide derivatives, these investigations have primarily explored their antimicrobial and anticancer activities. While specific data for 3-Amino-2-butenethioamide is not extensively documented, research on analogous structures provides valuable insights.

Enaminothioamides have been evaluated against a range of bacterial and fungal strains, often exhibiting moderate to potent antimicrobial effects. For instance, certain thioamide derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of cellular processes essential for microbial survival. The substitution of the C-7 position in ciprofloxacin (B1669076) with a thioamide group has been shown to enhance antifungal activity and moderately affect antibacterial activity against certain strains. ekb.eg

In the realm of oncology, the antiproliferative activity of thioamide-containing compounds has been a key area of focus. Studies on N-pyrazoline thioamides have revealed their potential as inhibitors of epidermal growth factor receptor (EGFR), with some analogs showing significant antiproliferative activity against various cancer cell lines, including HepG2, MCF-7, MDA-231, and HCT-116. nih.gov These compounds have been observed to induce apoptosis and cause cell cycle arrest, highlighting their potential as anticancer agents. nih.gov

Table 1: Representative In Vitro Biological Activities of Thioamide Derivatives

| Compound Class | Biological Activity | Cell Lines / Strains Tested | Key Findings |

| Ciprofloxacin-thioamide hybrid | Antibacterial, Antifungal | Staphylococcus aureus, Escherichia coli, Candida albicans | Enhanced antifungal activity compared to the parent antibiotic. ekb.eg |

| N-pyrazoline thioamides | Anticancer | HepG2, MCF-7, MDA-231, HCT-116 | Potent EGFR inhibition and induction of apoptosis. nih.gov |

| Enamine derivatives of dehydroacetic acid | Antibacterial | Escherichia coli, Staphylococcus aureus | Broad-spectrum activity with some derivatives showing improved potency over the parent compound. nih.gov |

Exploration of Structure-Activity Relationships (SAR) in Related Bioactive Scaffolds

Structure-Activity Relationship (SAR) studies are pivotal for optimizing the biological activity of a lead compound. For enaminothioamides and related heterocyclic thioamides, SAR studies have identified key structural features that govern their therapeutic effects.

In the context of anticancer activity, SAR studies on N-pyrazoline thioamide analogs have demonstrated that the nature and position of substituents on the aromatic rings are critical. For example, the replacement of a 4-chloro substituent with a 3,4-dimethoxy or 4-methyl group resulted in a significant loss of antiproliferative activity, indicating the importance of electronic and steric factors at this position. nih.gov

For antimicrobial agents, the structural modifications of the core scaffold play a significant role in determining the spectrum and potency of activity. In a series of amino/nitro-substituted 3-arylcoumarins, the position of substituents on the 3-arylcoumarin scaffold was found to be crucial for antibacterial activity against Staphylococcus aureus. nih.gov Similarly, for enamine derivatives of dehydroacetic acid, substitutions on the enamine nitrogen led to variations in activity against E. coli and S. aureus, with N-phenyl and N-methyl derivatives showing improved potency. nih.gov

Table 2: Key Structure-Activity Relationship Findings for Bioactive Thioamide Scaffolds

| Scaffold | Modification | Impact on Activity | Reference |

| N-pyrazoline thioamide | Substitution on the 4-position of the phenyl ring | A 4-chloro group was found to be optimal for antiproliferative activity. nih.gov | nih.gov |

| 3-Arylcoumarins | Position of amino/nitro substitution | Crucial for antibacterial activity against S. aureus. nih.gov | nih.gov |

| Enamine-based pyran-2,4-diones | Substitution on the enamine nitrogen | N-Methyl and N-phenyl groups enhanced broad-spectrum antibacterial activity. nih.gov | nih.gov |

Molecular Docking Studies for Protein-Ligand Interactions

Docking studies of thioamide derivatives have been instrumental in understanding their interaction with various enzymes. For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, molecular docking revealed that benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives could fit into the active site of the COX-2 enzyme. nih.gov These studies identified key interactions, such as hydrogen bonding and hydrophobic interactions, with crucial amino acid residues within the active site, explaining the observed inhibitory activity. nih.gov

Similarly, in the design of antibacterial agents targeting DNA gyrase, molecular docking of 1-allyl-3-benzoylthiourea (B5185869) analogs showed favorable interactions with the DNA gyrase subunit B receptor. nih.govresearchgate.net These in silico studies help in prioritizing compounds for synthesis and biological evaluation by predicting their binding affinities and modes. nih.govresearchgate.net The general approach involves preparing the protein and ligand structures, performing the docking simulation using software like AutoDock, and analyzing the resulting poses and interaction energies. amazonaws.comchemrxiv.org

Industrial and Patent Landscape for Synthetic Applications

The industrial applications and patent landscape for 3-Amino-2-butenethioamide are not distinctly defined. However, the broader class of thioamides serves as versatile building blocks in organic synthesis, particularly in the construction of various heterocyclic compounds. mdpi.com The thioamide functionality is a key reactive intermediate for synthesizing thiazoles, thiazolines, and other sulfur-containing heterocycles, many of which are of medicinal importance. mdpi.com

The patent literature for thioamide derivatives is extensive and covers a wide range of applications, from pharmaceuticals to materials science. Patents often describe novel synthetic methods for preparing thioamides or their use in the synthesis of biologically active molecules. For instance, patents may cover specific classes of thioamide compounds as inhibitors of certain enzymes or as agents for treating particular diseases. While a direct search for patents specifically claiming 3-Amino-2-butenethioamide yields limited results, the broader search for thioamide synthesis and applications reveals a dynamic field of research and development. google.com The synthesis of thioamides can be achieved through various methods, including the use of sulfuration agents like Lawesson's reagent or phosphorus pentasulfide, and more recently, through transition-metal-free transamidation reactions. mdpi.com

Conclusion and Future Research Perspectives

Summary of Key Advancements in 3-Amino-2-butenethioamide Chemistry

The primary utility of 3-Amino-2-butenethioamide lies in its role as a precursor for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive thioamide moiety, allows for a range of cyclization reactions.

One of the most significant advancements has been its application in the synthesis of substituted pyridines . For instance, the reaction of 3-Amino-2-butenethioamide with malononitrile can lead to the formation of pyridinethiones, which are valuable intermediates for the synthesis of more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines.

Furthermore, the thioamide functionality of 3-Amino-2-butenethioamide has been exploited in the construction of thiazole (B1198619) rings. The well-established Hantzsch thiazole synthesis, which typically involves the reaction of a thioamide with an α-haloketone, can be adapted to utilize 3-Amino-2-butenethioamide, leading to the formation of aminothiazole derivatives. These derivatives are of particular interest due to the prevalence of the 2-aminothiazole (B372263) core in a number of pharmaceuticals.

Recent research has also highlighted the potential of enaminothioamides in multicomponent reactions, offering an efficient and atom-economical approach to complex molecules. While specific examples involving 3-Amino-2-butenethioamide are still emerging, the general reactivity profile of enaminothioamides suggests a promising avenue for future exploration in this area.

Challenges and Opportunities in Enaminothioamide Research

Despite the synthetic utility of 3-Amino-2-butenethioamide and related enaminothioamides, several challenges remain. The stability of these compounds can be a concern, as they can be susceptible to hydrolysis and oxidation. The control of regioselectivity in their reactions can also be challenging due to the presence of multiple reactive sites. Overcoming these challenges will require a deeper understanding of their reaction mechanisms and the development of milder and more selective reaction conditions.

The opportunities in enaminothioamide research are vast. There is significant potential for the development of novel synthetic methodologies that leverage the unique reactivity of this functional group. For example, exploring their use in asymmetric catalysis could lead to the synthesis of chiral heterocyclic compounds with important biological activities.

Moreover, the application of enaminothioamides in materials science is an area that is largely unexplored. The presence of both donor and acceptor groups in their structure suggests that they could have interesting photophysical or electronic properties, making them potential candidates for use in organic electronics or as fluorescent probes.

Emerging Trends and Future Directions in Synthetic and Applied Studies

The future of 3-Amino-2-butenethioamide chemistry is likely to be driven by several emerging trends. The increasing demand for novel drug candidates will continue to fuel research into the synthesis of biologically active heterocycles derived from this versatile building block. The development of more efficient and sustainable synthetic methods, such as flow chemistry and mechanochemistry, will also play a crucial role in advancing the practical applications of enaminothioamide chemistry.

A key future direction will be the expansion of the known reaction scope of 3-Amino-2-butenethioamide. This includes its participation in a wider range of cycloaddition reactions and its use as a ligand in coordination chemistry. A deeper investigation into the photophysical properties of its derivatives could also open up new applications in materials science and chemical biology.

The exploration of 3-Amino-2-butenethioamide and other enaminothioamides as privileged scaffolds in medicinal chemistry is another promising avenue. By systematically modifying their structure and evaluating their biological activity, it may be possible to identify new lead compounds for the treatment of a variety of diseases. The continued development of computational methods will be invaluable in guiding these efforts and accelerating the discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.